2-(3-Nitrophenyl)morpholine;hydrochloride
Description
Significance of the Morpholine (B109124) Scaffold in Heterocyclic Chemistry
The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group. This structure is considered a "privileged scaffold" in medicinal chemistry, meaning it is frequently found in biologically active compounds and approved drugs. capes.gov.brresearchgate.netnih.gov Its significance stems from a combination of favorable physicochemical and metabolic properties. researchgate.net
The presence of the oxygen atom can form hydrogen bonds, while the basic nitrogen atom provides a site for substitution and can improve the pharmacokinetic profile of a molecule. acs.org Morpholine's flexible chair-like conformation and its balanced lipophilic-hydrophilic character can enhance properties such as aqueous solubility and brain permeability in drug candidates. researchgate.netacs.org Consequently, the morpholine nucleus is a versatile and valuable component in the design of new chemical entities. researchgate.nete3s-conferences.org
Table 1: Key Attributes of the Morpholine Scaffold in Chemical Research
| Attribute | Significance |
|---|---|
| Structure | Saturated six-membered ring with oxygen and nitrogen heteroatoms. |
| Physicochemical Properties | Confers improved solubility and a balanced lipophilic-hydrophilic profile. acs.org |
| Pharmacokinetic Profile | Can enhance metabolic stability and membrane permeability. nih.govacs.org |
| Synthetic Versatility | The secondary amine allows for straightforward functionalization. nih.gov |
| Biological Relevance | Recognized as a privileged scaffold in medicinal chemistry, present in numerous bioactive compounds. capes.gov.brresearchgate.net |
Strategic Importance of Nitroaryl Moieties in Organic Synthesis
Nitroaryl moieties, such as the nitrophenyl group, are of fundamental importance in organic synthesis. Historically, electrophilic aromatic nitration has been a cornerstone transformation, providing access to a vast array of nitroaromatic compounds. researchgate.net These compounds are not merely final products but serve as highly versatile synthetic intermediates. researchgate.netnih.gov
The primary strategic value of the nitro group lies in its facile reduction to a primary amine (e.g., an aniline (B41778) derivative). researchgate.netontosight.ai This transformation is one of the most efficient methods for producing aryl amines, which are indispensable building blocks in the synthesis of pharmaceuticals, dyes, and agrochemicals. researchgate.netresearchgate.net Beyond reduction, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution reactions and influences the reactivity of other substituents on the ring, making it a key functional group in multistep synthetic strategies. nih.govsci-hub.se
Table 2: Synthetic Utility of the Nitroaryl Moiety
| Transformation | Product | Significance |
|---|---|---|
| Reduction | Aryl Amine | Key precursor for pharmaceuticals, dyes, and polymers. researchgate.net |
| Nucleophilic Aromatic Substitution | Substituted Aromatics | The nitro group activates the ring for displacement by nucleophiles. sci-hub.se |
| Functional Group Interconversion | Various functional groups | The nitro group can be converted into other functionalities, expanding synthetic pathways. nih.gov |
| Influence on Reactivity | Directed Synthesis | Modifies the electronic properties of the aromatic ring, influencing subsequent reactions. researchgate.net |
Overview of 2-(3-Nitrophenyl)morpholine;hydrochloride in Academic Contexts
The specific compound, 2-(3-Nitrophenyl)morpholine hydrochloride (CAS No. 2418662-75-4), combines the advantageous morpholine scaffold with the synthetically versatile nitrophenyl group. bldpharm.com While extensive academic studies focusing uniquely on this particular isomer and its salt are not prevalent in published literature, its structure points to its role as a valuable chemical intermediate.
Its utility can be inferred from research on analogous compounds. For instance, studies on 2-(p-nitrophenyl)-substituted morpholines have been conducted to investigate structure-activity relationships in pharmacologically active agents. nih.gov Similarly, related structures like 4-(4-nitrophenyl)morpholine (B78992) and 4-(4-nitrophenyl)thiomorpholine (B1608610) serve as precursors in the synthesis of compounds with potential anticancer and antimycobacterial activities, respectively. nih.govmdpi.com
Therefore, 2-(3-Nitrophenyl)morpholine hydrochloride is best understood as a building block. Researchers can utilize the morpholine portion for its favorable properties while exploiting the nitrophenyl group for further chemical modification. A common synthetic route would involve the reduction of the nitro group to an amino group, creating 2-(3-aminophenyl)morpholine. This resulting aniline derivative can then undergo a wide range of subsequent reactions, such as amide bond formation or diazotization, to construct more complex target molecules for investigation in materials science or medicinal chemistry.
Table 3: Compound Profile: this compound
| Identifier | Value |
|---|---|
| Compound Name | This compound |
| CAS Number | 2418662-75-4 bldpharm.com |
| Molecular Formula | C10H13ClN2O3 |
| Structural Features | Morpholine ring substituted at the 2-position with a 3-nitrophenyl group; presented as a hydrochloride salt. |
| Implied Role | Chemical intermediate for organic synthesis. |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3-nitrophenyl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c13-12(14)9-3-1-2-8(6-9)10-7-11-4-5-15-10;/h1-3,6,10-11H,4-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSRXMUFVUDYAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC(=CC=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies and Reaction Pathways
Stereoselective Synthesis Approaches for Morpholine (B109124) Derivatives
The creation of specific stereoisomers of morpholine derivatives is a key focus in synthetic chemistry, as the biological activity of a molecule is often dependent on its three-dimensional structure. To this end, chiral auxiliaries and asymmetric catalysis are powerful tools for constructing the morpholine ring with a high degree of stereocontrol.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.org These auxiliaries, often derived from naturally occurring chiral molecules like amino acids or terpenes, create a chiral environment that directs the stereochemical outcome of a reaction. nih.gov After the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Evans' oxazolidinones and pseudoephedrine are well-known examples of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of various compounds, including precursors to morpholine derivatives. wikipedia.orgnih.gov
Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. semanticscholar.org For the construction of morpholine rings, transition-metal catalysts, often complexed with chiral ligands, are employed to facilitate enantioselective transformations. nih.gov For instance, rhodium complexes with chiral bisphosphine ligands have been used in the asymmetric hydrogenation of unsaturated morpholines to produce 2-substituted chiral morpholines with high enantioselectivity. semanticscholar.orgnih.gov
Table 1: Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Key Feature | Reference |
|---|---|---|---|
| Evans' Oxazolidinones | Alkylation, Aldol Reactions | Forms a rigid chiral environment, directing incoming reagents. | wikipedia.org |
| Pseudoephedrine | Alkylation | High diastereoselectivity in the alkylation of derived amides. | nih.gov |
| Camphorsultam | Various C-C bond formations | Provides excellent stereocontrol in a wide range of reactions. | wikipedia.org |
The direct enantioselective synthesis of 2-(3-nitrophenyl)morpholine presents a significant challenge. However, general strategies for the enantioselective synthesis of 2-aryl morpholines can be adapted for this purpose. One such strategy is the organocatalytic enantioselective chlorination of aldehydes, followed by a series of transformations to build the morpholine ring. nih.gov This method allows for the preparation of C2-functionalized morpholines with good to excellent enantiomeric excess. nih.gov
Another powerful technique is the asymmetric hydrogenation of dehydromorpholines catalyzed by a chiral transition-metal complex. semanticscholar.orgnih.gov This "after cyclization" approach creates the stereocenter on a pre-formed ring system, often with high efficiency and enantioselectivity. nih.gov While specific examples for the 3-nitrophenyl derivative are not extensively detailed in the provided search results, the principles of these enantioselective transformations are broadly applicable to a range of substituted aryl morpholines.
Furthermore, biocatalysis using enzymes like imine reductases (IREDs) has emerged as a highly efficient and scalable method for the enantioselective synthesis of chiral amines and related heterocycles. digitellinc.com The development of an IRED-based process for the synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine highlights the potential of this technology for producing enantiopure aryl-substituted morpholines. digitellinc.com
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of substituted morpholines is no exception. Palladium and copper-catalyzed reactions are particularly prominent in this area.
Palladium-catalyzed carboamination is a powerful method for the synthesis of nitrogen-containing heterocycles. nih.govnih.gov This reaction involves the intramolecular addition of a nitrogen nucleophile and a carbon-based group across a carbon-carbon double bond. nih.gov A notable application of this methodology is the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov The key step is a Pd-catalyzed reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide, which generates the morpholine product as a single stereoisomer in moderate to good yield. nih.gov This strategy has also been extended to the synthesis of 2,3- and 2,5-disubstituted morpholines. nih.gov
The mechanism of these reactions is believed to involve the intramolecular insertion of an alkene into a palladium-nitrogen bond. nih.gov This process, known as aminopalladation, is a key step in many palladium-catalyzed transformations that form C-N bonds. nih.gov
Table 2: Palladium-Catalyzed Synthesis of Morpholine Derivatives
| Reactants | Catalyst System | Product | Key Feature | Reference |
|---|---|---|---|---|
| Substituted ethanolamine derivative and aryl bromide | Pd catalyst | cis-3,5-disubstituted morpholine | Stereospecific formation of the morpholine ring. | nih.gov |
| γ-aminoalkene and aryl/alkenyl bromide | Pd/phosphine catalyst | 2-(arylmethyl)pyrrolidine (related heterocycle) | Enantioselective synthesis of substituted N-heterocycles. | nih.gov |
The formation of the aryl ether linkage is a crucial step in many synthetic routes to 2-arylmorpholines. Copper-catalyzed Ullmann-type coupling reactions are a classic and effective method for achieving this transformation. organic-chemistry.orgorganic-chemistry.org These reactions typically involve the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. organic-chemistry.org
Recent advancements have led to milder and more efficient copper-catalyzed etherification protocols. For instance, the use of lithium alkoxides, generated in situ from an alcohol and lithium tert-butoxide, has been shown to be highly effective in promoting the copper-catalyzed coupling of aryl halides with aliphatic alcohols. organic-chemistry.org This method often proceeds without the need for an external ligand, making it a cost-effective and practical approach for large-scale synthesis. organic-chemistry.org The choice of the copper salt anion (e.g., CuI, CuBr, Cu(OAc)2) does not appear to be critical for the reaction's efficiency. organic-chemistry.org
Nucleophilic Substitution Reactions in Nitroaromatic Systems
Nucleophilic aromatic substitution (SNA) is a fundamental reaction in organic chemistry and a key strategy for the synthesis of nitrophenyl-substituted compounds. The presence of a strong electron-withdrawing group, such as a nitro group, on an aromatic ring activates the ring towards attack by nucleophiles.
In the context of synthesizing 2-(3-Nitrophenyl)morpholine, an SNA reaction can be employed to introduce the morpholine moiety onto the nitrophenyl ring. This typically involves the reaction of a halo-nitroaromatic compound, such as 1-fluoro-4-nitrobenzene, with morpholine. The reaction is often carried out in a polar solvent and may be facilitated by a base to neutralize the hydrogen halide formed during the reaction.
The mechanism of the SNA reaction proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. scranton.edu The stability of this intermediate is enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge. The subsequent departure of the leaving group (e.g., a halide ion) restores the aromaticity of the ring and yields the final product. The synthesis of 4-(4-nitrophenyl)morpholine (B78992) from 4-fluoronitrobenzene and morpholine serves as a classic example of this reaction type. researchgate.netmdpi.com
Table 3: Nucleophilic Aromatic Substitution for Nitrophenyl Morpholine Synthesis
| Nitroaromatic Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 1-Fluoro-4-nitrobenzene | Morpholine | Acetonitrile, reflux | 4-(4-Nitrophenyl)morpholine | |
| 1-Fluoro-4-nitrobenzene | Thiomorpholine (B91149) | Acetonitrile, base, heat | 4-(4-Nitrophenyl)thiomorpholine (B1608610) | mdpi.com |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Morpholine | DMF, K2CO3, 85 °C | 3-Morpholino-5-nitro-1-(pentafluorosulfanyl)benzene | researchgate.netbeilstein-journals.org |
Regioselective Functionalization via Nitro Group Stabilization
The nitro group (NO₂) on the phenyl ring of 2-(3-Nitrophenyl)morpholine is a powerful electron-withdrawing group. This property deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). libretexts.org The electron-withdrawing nature of the nitro group is most effective at the ortho and para positions relative to its location on the ring. libretexts.orgwikipedia.org This electronic influence stabilizes the negatively charged intermediate, known as a Meisenheimer complex, that forms during nucleophilic attack. wikipedia.orgnih.gov
In the case of a 3-nitrophenyl (meta-nitro) derivative, the nitro group does not provide resonance stabilization for nucleophilic attack at positions ortho or para to the morpholine substituent. However, it still exerts a strong inductive electron-withdrawing effect, making the entire aromatic ring electron-deficient and susceptible to certain nucleophilic attacks, particularly those involving strong nucleophiles or leading to the substitution of a good leaving group elsewhere on the ring. Research on related nitrobenzene derivatives shows that nucleophilic attack can occur, often leading to the substitution of hydrogen ortho to the nitro group under specific conditions, a process known as cine-substitution. nih.gov For instance, the reaction of isomeric nitrophthalonitriles with phosphorus-stabilized carbanions results in the regioselective substitution of a hydrogen atom located ortho to the nitro group. researchgate.net
Substitution of Methoxy and Other Functional Groups
While direct information on the substitution of methoxy groups on 2-(3-Nitrophenyl)morpholine is specific, the principles of nucleophilic aromatic substitution on analogous compounds are well-established. A methoxy group on a nitrophenyl ring can act as a leaving group if positioned ortho or para to the activating nitro group. However, in a meta-substituted compound like 2-(3-Nitrophenyl)morpholine, the activation for substitution is less pronounced. sarthaks.com
The reactivity of functional groups on the nitrophenyl ring is dictated by the electronic effects of the substituents present. The nitro group, being strongly electron-withdrawing, facilitates the displacement of other groups that can function as effective leaving groups, such as halides. nih.gov Conversely, an electron-donating group like a methoxy group generally increases the electron density of the aromatic ring, making it less favorable for nucleophilic attack. However, the combined electronic effects of multiple substituents can lead to complex reactivity patterns. acs.orglibretexts.org
Reductive Transformations and Derivatization
The nitro group is a versatile functional group that can be readily transformed into an amino group, which then serves as a handle for a wide range of further derivatizations.
Conversion of Nitro Groups to Amino Functionalities
The reduction of the nitro group in 2-(3-Nitrophenyl)morpholine to form 2-(3-Aminophenyl)morpholine is a key transformation. This can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient. Typical catalysts include palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). mdpi.com For example, a similar compound, 4-(4-Nitrophenyl)-morpholin-3-one, is reduced to 4-(4-Aminophenyl)-morpholin-3-one in high yield via catalytic hydrogenation in an aqueous suspension. google.com The reaction is generally clean and proceeds under relatively mild conditions.
Table 1: Representative Conditions for Nitro Group Reduction
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (MPa) |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol/Methanol | 25-80 | 0.1-2 |
| Platinum Oxide (PtO₂) | H₂ gas | Acetic Acid | 25 | 0.1 |
| Raney Nickel | H₂ gas | Ethanol | 50-100 | 1-5 |
Subsequent Functionalization via Reductive Amination
Once the amino derivative, 2-(3-Aminophenyl)morpholine, is formed, it can undergo further functionalization. Reductive amination is a powerful method for forming new carbon-nitrogen bonds. organicreactions.orgnih.gov This reaction involves the condensation of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.org
A variety of reducing agents can be employed for this one-pot reaction, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being particularly common due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl compound. commonorganicchemistry.comharvard.edu This methodology allows for the introduction of a wide array of alkyl and aryl substituents onto the amino group, providing a diverse library of derivatives.
Table 2: Common Reagents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Characteristics |
|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE) | Mild and selective; tolerant of many functional groups. harvard.edu |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective, but toxic cyanide is a byproduct. commonorganicchemistry.com |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Less selective; can reduce the starting carbonyl if not controlled. commonorganicchemistry.com |
Cyclization Strategies for Morpholine Ring Formation
Electrochemical Intramolecular Etherification
An innovative and efficient method for constructing substituted morpholine rings is through electrochemical intramolecular etherification. acs.orgnih.govacs.org This technique involves the electrochemical oxidation of a suitable precursor, typically a carboxylic acid derivative of an amino alcohol. thieme-connect.com The electrochemical process generates a carbocation intermediate via decarboxylation, which then undergoes a facile intramolecular cyclization (etherification) to form the morpholine ring. thieme-connect.comfigshare.com
This method is noted for its operational simplicity and can be scaled up effectively. acs.orgnih.gov It has been successfully applied to the synthesis of a variety of substituted morpholine derivatives, including those that are challenging to prepare using traditional chemical methods. acs.org The use of electrochemistry offers a green and often high-yielding alternative to conventional synthesis, avoiding the need for harsh reagents. mdpi.combeilstein-journals.org
Epoxide Ring Opening Reactions
The formation of the morpholine ring via the ring-opening of an epoxide is a robust and widely employed synthetic strategy. This method typically involves the nucleophilic attack of an amine on an epoxide, followed by an intramolecular cyclization. For the synthesis of a 2-aryl-morpholine, a common precursor is a styrene oxide derivative.
In a plausible synthetic route to the 2-phenylmorpholine core, 3-nitrostyrene oxide would serve as the key epoxide starting material. The reaction proceeds via a nucleophilic addition of ethanolamine to the epoxide. This reaction is generally regioselective, with the nucleophile attacking the less sterically hindered carbon atom of the epoxide ring. Under basic or neutral conditions, the reaction follows an SN2 mechanism. The initial ring-opening yields an intermediate amino alcohol, 1-(3-nitrophenyl)-2-(2-hydroxyethylamino)ethanol. Subsequent intramolecular cyclization, often acid-catalyzed, results in the formation of the morpholine ring. This cyclization step is a dehydration reaction that forms the crucial ether linkage of the morpholine heterocycle, yielding 2-(3-Nitrophenyl)morpholine.
Key Features of Epoxide Ring-Opening Synthesis:
Starting Materials: Aryl-substituted epoxide (e.g., 3-nitrostyrene oxide) and an amino alcohol (e.g., ethanolamine).
Mechanism: SN2 nucleophilic attack on the epoxide ring followed by intramolecular cyclization.
Regioselectivity: The nucleophile typically attacks the least substituted carbon of the epoxide.
Control: Reaction conditions (pH, temperature, catalyst) can be tuned to control the rate and yield of both the ring-opening and cyclization steps.
| Parameter | Description | Typical Conditions |
|---|---|---|
| Epoxide Substrate | Aryl-substituted oxirane | 3-Nitrostyrene oxide |
| Nucleophile | Primary amine with a hydroxyl group | Ethanolamine |
| Reaction Type | Two-step: Intermolecular ring-opening followed by intramolecular cyclization | - |
| Catalyst (Cyclization) | Acid catalyst to promote dehydration | Sulfuric acid (H₂SO₄) |
| Key Intermediate | Amino diol | 1-(3-nitrophenyl)-2-(2-hydroxyethylamino)ethanol |
Hydroalkoxylation Reactions
Intramolecular hydroalkoxylation presents another modern and efficient pathway for the construction of the morpholine ring. This reaction involves the addition of an alcohol functional group across a carbon-carbon multiple bond within the same molecule, leading to the formation of a cyclic ether. Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are commonly used to catalyze this transformation. wikipedia.orgmedcraveonline.com
For the synthesis of the 2-phenylmorpholine scaffold, a suitable precursor would be an N-protected allylic amine containing a terminal hydroxyl group. For instance, a compound like N-benzyl-1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-amine could be synthesized and then subjected to cyclization. The boron trifluoride etherate acts as a Lewis acid, activating the alkene for nucleophilic attack by the tethered hydroxyl group. wikipedia.orgmedcraveonline.com The reaction proceeds in a 6-endo-trig manner to form the six-membered morpholine ring. Subsequent deprotection of the nitrogen atom would yield the desired 2-phenylmorpholine core, which can then undergo nitration.
This methodology offers good control over stereochemistry and can be adapted for various substituted morpholines. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. chemrxiv.orgnih.gov
Novel Nitration Processes and Their Mechanistic Implications
The introduction of a nitro group onto the phenyl ring of 2-phenylmorpholine is a critical step in synthesizing the target compound. The regioselectivity of this electrophilic aromatic substitution is paramount and can be controlled through careful selection of nitrating agents and reaction conditions.
Controlled Nitration Techniques for Regioselectivity
The nitration of a substituted benzene (B151609) ring is governed by the electronic nature of the substituent already present. chemistrytalk.orgwikipedia.org The 2-morpholinyl group attached to a benzene ring is essentially an alkyl substituent. Alkyl groups are weakly activating and are known as ortho, para-directors in electrophilic aromatic substitution. organicchemistrytutor.comlibretexts.orgpitt.edu Therefore, direct nitration of 2-phenylmorpholine under neutral or weakly acidic conditions would be expected to yield a mixture of 2-(2-nitrophenyl)morpholine and 2-(4-nitrophenyl)morpholine.
To achieve the desired meta-substitution, the directing effect of the substituent must be altered. This is accomplished by performing the nitration under strongly acidic conditions, typically using a mixture of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.uk Under these conditions, the basic nitrogen atom of the morpholine ring is protonated. The resulting morpholinium cation is strongly electron-withdrawing due to the positive charge on the nitrogen atom. This positive charge deactivates the aromatic ring towards electrophilic attack and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position. organicchemistrytutor.comlibretexts.orgresearchgate.net This change in directing properties is a classic strategy to control regioselectivity in the nitration of aromatic compounds bearing basic nitrogen-containing substituents. researchgate.net
Salt Formation as a Stoichiometric Control Strategy
The principle of altering the directing group effect through protonation is fundamentally a strategy involving salt formation. When 2-phenylmorpholine is dissolved in the strong acid mixture required for nitration (e.g., H₂SO₄/HNO₃), it is quantitatively converted into its conjugate acid, 2-phenylmorpholinium hydrogensulfate. This in situ salt formation is a key stoichiometric control element.
The protonated morpholinium group exerts a powerful deactivating, meta-directing influence via the inductive effect (-I effect). wikipedia.orglibretexts.org The positive charge on the nitrogen atom withdraws electron density from the phenyl ring, making it less nucleophilic and thus less reactive towards the nitronium ion. The deactivation is most pronounced at the ortho and para positions, which are in closer proximity or in direct resonance communication with the substituent. Consequently, electrophilic attack is sterically and electronically favored at the meta position, leading to the formation of 2-(3-nitrophenyl)morpholine with high regioselectivity. The final step involves treatment with hydrochloric acid to form the stable hydrochloride salt.
| Reaction Condition | State of Morpholine N | Substituent Effect | Directing Influence | Major Product(s) |
|---|---|---|---|---|
| Neutral / Weakly Acidic | Unprotonated (Free Base) | Activating (-CH₂R group) | ortho, para-Director | 2-(2-Nitrophenyl)morpholine, 2-(4-Nitrophenyl)morpholine |
| Strongly Acidic (e.g., H₂SO₄/HNO₃) | Protonated (Salt Form) | Strongly Deactivating (-CH₂RNH⁺- group) | meta-Director | 2-(3-Nitrophenyl)morpholine |
Specialized Synthetic Applications and Building Block Utility
The 2-(3-Nitrophenyl)morpholine hydrochloride scaffold is not merely a synthetic target but also a valuable building block for the construction of more complex, biologically active molecules. Its specific stereochemical and electronic features make it particularly useful in the field of medicinal chemistry.
Utilization in Kinase Inhibitor Synthesis
The morpholine ring is a key structural motif in a multitude of kinase inhibitors due to its ability to improve solubility and metabolic stability. nih.govresearchgate.netfrontiersin.orgnih.gov Specifically, the 2-(3-nitrophenyl)morpholine moiety is a recognized pharmacophore for inhibitors of the phosphoinositide 3-kinase (PI3K) family, including the class III PI3K, Vps34. nih.govnih.gov These kinases play crucial roles in cell signaling pathways that govern cell growth, proliferation, and survival, and their dysregulation is frequently implicated in cancer. nih.gov
In the synthesis of PI3K inhibitors, the morpholine ring often forms a critical hydrogen bond interaction with a valine residue in the hinge region of the kinase's ATP-binding pocket. nih.govfrontiersin.org The 3-nitrophenyl group serves as a versatile handle for further functionalization. For example, the nitro group can be readily reduced to an amine, which can then be acylated or used in coupling reactions to append other structural fragments designed to interact with different regions of the kinase active site. nih.gov
Advanced Synthetic Methodologies for 2-(3-Nitrophenyl)morpholine hydrochloride: A Gateway to Novel Pharmaceuticals
The compound 2-(3-Nitrophenyl)morpholine hydrochloride serves as a significant building block in the development of complex molecules for the pharmaceutical industry. Its unique structure, combining a morpholine ring and a nitrophenyl group, offers a versatile platform for the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS). This article explores advanced synthetic methodologies and reaction pathways involving this crucial intermediate.
2 Intermediates for CNS-Active Compound Development
The morpholine moiety is a well-established pharmacophore in CNS drug discovery, prized for its ability to improve the physicochemical properties of drug candidates, such as solubility and brain permeability. nih.govnih.gov The presence of the morpholine ring can enhance a molecule's ability to cross the blood-brain barrier, a critical factor for drugs targeting the CNS. nih.gov
While direct evidence detailing the use of 2-(3-Nitrophenyl)morpholine hydrochloride in the synthesis of specific CNS-active compounds is not extensively documented in publicly available literature, its structural alerts strongly suggest its potential as a key intermediate. The nitrophenyl group can be readily reduced to an aminophenyl group, a common and crucial transformation in the synthesis of many CNS-active drugs. researchgate.net This resulting 3-aminophenyl-morpholine scaffold can then be further functionalized to create a diverse library of compounds for screening against various CNS targets.
The general importance of morpholine derivatives in CNS drug development is highlighted by their presence in drugs targeting mood disorders, pain, and neurodegenerative diseases. nih.gov The morpholine ring can act as a scaffold, correctly positioning other functional groups for optimal interaction with biological targets, and can also modulate the pharmacokinetic and pharmacodynamic properties of the final compound. nih.govnih.gov
3 Precursors for Advanced Pharmaceutical Intermediates
Beyond its potential in CNS drug development, 2-(3-Nitrophenyl)morpholine hydrochloride is a valuable precursor for a range of advanced pharmaceutical intermediates. The chemical reactivity of both the morpholine and the nitrophenyl moieties allows for a variety of synthetic transformations.
A pivotal reaction is the reduction of the nitro group to an amine, yielding 2-(3-aminophenyl)morpholine. This transformation is a gateway to a multitude of further reactions. For instance, (3-Aminophenyl)(morpholino)methanone is recognized as a key intermediate in the preparation of various active pharmaceutical ingredients. researchgate.net The synthesis of this intermediate often involves the reduction of a corresponding nitro-precursor. researchgate.net
Furthermore, derivatives of nitrophenyl-morpholine are utilized in the synthesis of complex pharmaceuticals. For example, a related compound, 4-(4-nitrophenyl)-3-morpholinone, is a key intermediate in the synthesis of the anticoagulant drug Apixaban. google.comgoogle.com The synthesis of this intermediate involves the reaction of a nitrophenyl precursor with a morpholinone ring, followed by reduction of the nitro group. google.comgoogle.com This highlights the industrial relevance of nitrophenyl-morpholine scaffolds as precursors to high-value pharmaceutical products.
The general synthetic utility of nitrophenyl compounds as building blocks for pharmaceuticals is well-established, with the nitro group serving as a versatile handle for introducing other functionalities.
4 Electrochemical Synthesis of Substituted Morpholines
Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis for the preparation of substituted morpholines. These methods can often be performed under mild conditions and can provide access to unique chemical transformations.
Iii. Structural Elucidation and Conformational Analysis
Advanced Crystallographic Techniques
Crystallographic techniques provide definitive information about the solid-state structure of a compound, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Studies
Currently, detailed single-crystal X-ray diffraction data for 2-(3-Nitrophenyl)morpholine;hydrochloride is not extensively available in publicly accessible crystallographic databases. However, analysis of a closely related analogue, 4-(4-Nitrophenyl)morpholine (B78992), reveals that the morpholine (B109124) ring typically adopts a stable chair conformation in the solid state. nih.gov For this compound, it is anticipated that the morpholine ring would similarly prefer a chair conformation to minimize steric strain. The 3-nitrophenyl substituent would be located at the C2 position of the morpholine ring, and its orientation (axial or equatorial) would be a key structural feature determined by such a study.
Analysis of Hydrogen Bonding and Molecular Packing Motifs
In the hydrochloride salt, the protonated morpholine nitrogen atom is expected to be a strong hydrogen bond donor. This would lead to the formation of significant hydrogen bonds with the chloride counter-ion (N-H···Cl). Furthermore, weak C-H···O interactions involving the morpholine and nitro group oxygen atoms, as well as C-H···π interactions with the aromatic ring, could play a role in stabilizing the crystal lattice. In the analogue 4-(4-Nitrophenyl)thiomorpholine (B1608610), the crystal structure reveals centrosymmetric dimers formed through weak C–H···O hydrogen bonds. mdpi.com Aromatic π–π stacking interactions are also observed in the crystal structure of 4-(4-nitrophenyl)morpholine, contributing to the stability of its molecular packing. nih.gov Similar motifs would be expected to influence the crystal packing of this compound.
Spectroscopic Characterization Methodologies
Spectroscopic methods, particularly NMR, are essential for confirming the chemical structure of a molecule in solution and providing insights into its electronic environment and conformational dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural assignment of organic molecules.
Vibrational Spectroscopy
Conformational Analysis and Molecular Geometry
The three-dimensional structure of 2-(3-Nitrophenyl)morpholine hydrochloride is defined by the interplay of the conformations of the morpholine and nitrophenyl rings, as well as the intermolecular forces that govern its crystal packing.
The nitro group is a potent electron-withdrawing substituent that significantly impacts the electronic properties and geometry of the aromatic ring to which it is attached. numberanalytics.comresearchgate.net This effect stems from both inductive and resonance contributions. The resonance effect, in particular, promotes a quinoid-type structure, which can lead to alterations in bond lengths and a tendency for the nitro group to be coplanar with the benzene (B151609) ring to maximize π-electron delocalization. researchgate.net
In related structures, such as 2-(3-nitrophenyl)-1,3-dithiane, the nitro group is found to be slightly twisted out of the plane of the benzene ring, with a dihedral angle of 10.12 (3)°. nih.gov Similarly, in 2-(3-nitrophenyl)-2-oxazoline, the dihedral angle between the nitro group and the aromatic ring is also small, indicating near coplanarity. researchgate.net This slight deviation from perfect planarity is a common compromise between maximizing electronic conjugation and minimizing steric strain with adjacent parts of the molecule. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution. numberanalytics.com
The morpholine ring typically adopts a stable chair conformation. nih.govnih.gov This is also observed in the crystal structure of the closely related analogue, 4-(4-Nitrophenyl)morpholine. researchgate.netnih.gov The precise geometry of this chair conformation can be described by its dihedral angles and puckering parameters.
In the structure of 4-(4-Nitrophenyl)morpholine, the morpholine ring exhibits a distinct chair conformation. nih.gov The puckering parameters quantify the degree and nature of the non-planarity of the ring. For the 2-(3-Nitrophenyl)morpholine cation, it is anticipated that the morpholine ring would similarly adopt a low-energy chair conformation, with the bulky 3-nitrophenyl group preferentially occupying an equatorial position to minimize steric hindrance. mdpi.com
Table 2: Selected Torsion Angles for the Morpholine Ring in 4-(4-Nitrophenyl)morpholine
| Atoms | Angle (°) |
|---|---|
| O1—C1—C2—N1 | 55.81 (11) |
| C1—C2—N1—C4 | -54.11 (11) |
Data derived from a related morpholine structure. soton.ac.uk
The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. For 2-(3-Nitrophenyl)morpholine hydrochloride, these interactions would include hydrogen bonding, π-π stacking, and other weaker forces. mdpi.comias.ac.in The protonated morpholine nitrogen and the chloride counter-ion would be key participants in hydrogen bonding networks.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 2-(3-Nitrophenyl)morpholine hydrochloride |
| 4-(4-Nitrophenyl)morpholine |
| 2-(3-nitrophenyl)-1,3-dithiane |
| 2-(3-nitrophenyl)-2-oxazoline |
Iv. Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules. mdpi.com DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction, providing a robust framework for investigating its chemical and physical properties.
Computational optimizations would likely confirm that the morpholine (B109124) ring adopts a stable chair conformation. nih.gov The nitrophenyl substituent's position on the ring (axial vs. equatorial) would be determined to identify the most stable isomer. The optimized geometry is the basis for all subsequent calculations of molecular properties.
Below is a table of selected bond lengths and angles for the analogous compound 4-(4-Nitrophenyl)morpholine (B78992), which are expected to be similar to those in the title compound. nih.gov
| Parameter | Bond/Angle | Typical Value |
| Bond Length | C-N (morpholine) | ~1.46 Å |
| C-O (morpholine) | ~1.42 Å | |
| C-C (aromatic) | ~1.38 Å | |
| N-O (nitro) | ~1.22 Å | |
| Bond Angle | C-N-C (morpholine) | ~112° |
| C-O-C (morpholine) | ~110° | |
| O-N-O (nitro) | ~124° |
Note: Data is based on the crystal structure of the related isomer 4-(4-Nitrophenyl)morpholine.
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com
For 2-(3-Nitrophenyl)morpholine, FMO analysis would likely show that the HOMO is primarily distributed over the electron-rich morpholine ring and the phenyl group. In contrast, the LUMO would be localized predominantly on the electron-withdrawing nitro group (-NO2). This distribution facilitates intramolecular charge transfer and dictates the molecule's reactivity, particularly its susceptibility to nucleophilic or electrophilic attack.
| Orbital | Description | Expected Localization |
| HOMO | Highest Occupied Molecular Orbital | Phenyl ring and Morpholine moiety |
| LUMO | Lowest Unoccupied Molecular Orbital | Nitrophenyl group, especially the -NO₂ |
| ΔE (Gap) | HOMO-LUMO Energy Gap | A smaller gap indicates higher reactivity |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. q-chem.com It transforms the calculated wavefunctions into a localized basis corresponding to the classic Lewis structure elements, such as core orbitals, lone pairs, and bonds. q-chem.com This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer, by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. researchgate.net
In 2-(3-Nitrophenyl)morpholine, NBO analysis would reveal significant delocalization interactions. Key interactions would include the donation of electron density from the lone pairs of the morpholine's oxygen (n_O) and nitrogen (n_N) atoms into the antibonding π* orbitals of the nitrophenyl ring. These n → π* interactions contribute to the stability of the molecule and are indicative of intramolecular charge transfer (ICT) from the morpholine moiety to the nitrophenyl group. The magnitude of the second-order perturbation energy, E(2), quantifies the strength of these donor-acceptor interactions.
| Donor NBO (Filled) | Acceptor NBO (Empty) | Interaction Type | Significance |
| n(N) (Nitrogen lone pair) | π(C-C) (Aromatic ring) | n → π | Intramolecular charge transfer, stabilization |
| n(O) (Oxygen lone pair) | σ(C-N) (Adjacent bonds) | n → σ | Hyperconjugative stabilization |
| π(C-C) (Aromatic ring) | π(N-O) (Nitro group) | π → π | Delocalization and stabilization of nitro group |
Noncovalent interactions (NCIs) are crucial for understanding molecular recognition, crystal packing, and biological activity. The NCI analysis method is a computational tool used to visualize and characterize weak interactions in real space, based on the electron density (ρ) and its reduced density gradient (s). nih.govwikipedia.org The resulting 3D plots use colored isosurfaces to distinguish between different types of interactions:
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces represent weaker, delocalized van der Waals interactions.
Red surfaces denote repulsive steric clashes. chemtools.org
For 2-(3-Nitrophenyl)morpholine;hydrochloride, NCI analysis would be essential for mapping the interactions between the molecule and its hydrochloride counter-ion. Strong hydrogen bonds (blue surfaces) would be expected between the chloride ion (Cl⁻) and the protonated morpholine nitrogen (N-H⁺). Additional weaker C-H···O and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the nitrophenyl rings in a crystal lattice, would also be visualized as green surfaces.
Chemical reactions and processes often occur in solution, and the surrounding solvent can significantly influence a molecule's properties. DFT calculations can incorporate these environmental effects using solvation models. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used. qnl.qa In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. The Integral Equation Formalism variant of PCM (IEFPCM) is a common and robust implementation. qnl.qaresearchgate.net
For this compound, performing DFT calculations with an implicit solvent model would provide a more realistic description of its geometry, electronic structure, and reactivity in a medium like water or ethanol. The solvent is expected to stabilize charged species and influence the HOMO-LUMO gap, dipole moment, and the relative energies of different conformers.
The accuracy of a DFT calculation depends on the choice of two key components: the functional and the basis set, which together define the "level of theory". stackexchange.com
Functional: The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interactions. The B3LYP hybrid functional is one of the most widely used and well-validated functionals for organic molecules, offering a good compromise between accuracy and computational cost. mdpi.comresearchgate.net
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed. researchgate.net The notation indicates:
6-31G: Describes the core and valence atomic orbitals.
(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing bond shapes.
++: Adds diffuse functions to both heavy and hydrogen atoms, which are important for describing anions and weak noncovalent interactions.
The selection of an appropriate level of theory is a critical step to ensure that the computational results are reliable and predictive. For 2-(3-Nitrophenyl)morpholine, a level of theory like B3LYP/6-311++G(d,p) would be suitable for obtaining accurate geometries and electronic properties. researchgate.net
| Component | Example(s) | Role in Calculation |
| Functional | B3LYP, M06-2X, PBE0 | Approximates the exchange-correlation energy. |
| Basis Set | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ | Defines the set of atomic orbitals to build molecular orbitals. |
| Level of Theory | B3LYP/6-31G(d,p) | The combined choice of functional and basis set. |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry, allowing researchers to observe the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations generate a trajectory that reveals how a molecule like 2-(3-Nitrophenyl)morpholine moves, flexes, and interacts with its surroundings over time.
The biological activity and physical properties of morpholine derivatives are intrinsically linked to their three-dimensional shape, or conformation. The morpholine ring itself is not planar and, much like cyclohexane, preferentially adopts a low-energy "chair" conformation over higher-energy "boat" or "twist-boat" forms. The key dynamic questions for a substituted morpholine concern the orientation of the substituent group—in this case, the 2-(3-nitrophenyl) group—and the interconversion between different conformational states.
Computational studies on related N-aryl heterocyclic systems, such as 4-(4-nitrophenyl)thiomorpholine (B1608610), have shown that the morpholine or thiomorpholine (B91149) ring consistently adopts a chair conformation as its ground state. mdpi.com The primary conformational variable is the position of the nitrophenyl substituent, which can be either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).
Density Functional Theory (DFT) calculations performed on the free, gas-phase molecule of 4-(4-nitrophenyl)thiomorpholine indicated a preference for the quasi-equatorial position of the nitrophenyl group. mdpi.com However, X-ray crystallography revealed that in the solid state, the group is forced into a quasi-axial position due to intermolecular packing forces and weak hydrogen bonds in the crystal lattice. mdpi.com This highlights a crucial aspect of conformational analysis: the most stable conformation can be highly dependent on the environment. For 2-substituted morpholines, a similar dynamic equilibrium between axial and equatorial conformers is expected, with the relative energies influenced by steric hindrance and electronic effects of the substituent and the N-H or N-acyl group on the nitrogen atom. nih.gov
MD simulations can map these dynamics by tracking key dihedral angles over time, revealing the preferred orientations and the frequency of transitions between them. The relative populations of axial and equatorial conformers can be estimated using the Boltzmann distribution based on their computed energy differences.
| Conformer Property | Description | Typical Computational Metric | Example Finding for Analogous Systems |
|---|---|---|---|
| Ring Pucker | Describes the 3D shape of the morpholine ring. | Cremer-Pople puckering coordinates | The chair form is the most stable conformation. mdpi.com |
| Substituent Orientation | Position of the nitrophenyl group relative to the ring (axial vs. equatorial). | Dihedral Angle (e.g., C-C-N-C) | Equatorial position is often favored in the gas phase, but axial can be preferred in the solid state or due to specific intramolecular interactions. mdpi.comnih.gov |
| Energy Barrier | The energy required for the ring to "flip" between chair conformations. | Calculated energy of the transition state (e.g., a half-chair) | Calculated to be ~7.5 kcal/mol for the parent morpholine ring to interconvert via a skew-boat conformer. |
The behavior of a molecule in solution is governed by its interactions with the surrounding solvent molecules. MD simulations are exceptionally well-suited to probe these interactions by explicitly modeling the solvent. easychair.orgrsc.org A simulation box is constructed containing one or more solute molecules (2-(3-Nitrophenyl)morpholine) surrounded by a large number of solvent molecules (e.g., water, methanol, chloroform).
The simulation trajectory can be analyzed to understand how the solvent organizes around the solute. Key analyses include:
Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent atom at a certain distance from a solute atom. Sharp peaks in an RDF indicate structured solvation shells, such as those formed by hydrogen bonding.
Hydrogen Bond Analysis: Algorithms can count the number and duration of hydrogen bonds formed between the solute and solvent. For 2-(3-Nitrophenyl)morpholine, the morpholine oxygen and the secondary amine (in the hydrochloride form) are potential hydrogen bond donors/acceptors, while the nitro group oxygens are strong acceptors.
Solvent Accessible Surface Area (SASA): This metric calculates the surface area of the molecule that is exposed to the solvent, providing insight into hydrophobic and hydrophilic regions. dovepress.com
In a protic solvent like water or methanol, simulations would likely show strong hydrogen bonding to the morpholine ring's heteroatoms and the nitro group. In an aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO), interactions would be dominated by dipole-dipole forces. In a nonpolar solvent like chloroform (B151607) or benzene (B151609), the primary interactions would involve weaker van der Waals forces and potential π-π stacking between the solvent (if aromatic) and the nitrophenyl ring. These simulations provide a microscopic picture of solvation that is critical for understanding solubility and reactivity. researchgate.net
| Interaction Type | Relevant Molecular Feature | Solvent Type | MD Simulation Metric |
|---|---|---|---|
| Hydrogen Bonding | Morpholine O, N-H; Nitro O atoms | Protic (Water, Methanol) | Radial Distribution Function (RDF), H-bond count vs. time |
| Dipole-Dipole | Entire molecule (polar) | Aprotic Polar (DMSO, Acetonitrile) | Solvation shell analysis, interaction energy calculation |
| Hydrophobic / van der Waals | Phenyl ring, morpholine -CH2- groups | Nonpolar (Hexane, Chloroform) | Solvent Accessible Surface Area (SASA), RDF |
| π-π Stacking | Nitrophenyl ring | Aromatic (Benzene, Toluene) | Inter-planar distance and angle analysis |
Mechanistic Computational Studies
Beyond structure and dynamics, computational chemistry can be used to explore the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products, including the high-energy transition states that control the reaction rate. numberanalytics.com
The synthesis of nitrophenyl morpholines typically involves a nucleophilic aromatic substitution (SNAr) reaction, where a morpholine derivative attacks an activated nitroaromatic ring (e.g., 1-fluoro-3-nitrobenzene). researchgate.net Computational methods, particularly DFT, are used to model this process step-by-step. nih.govrsc.org
The SNAr reaction can proceed through two primary mechanisms: a stepwise path involving a stable intermediate (a Meisenheimer complex) or a concerted path where bond formation and bond breaking occur in a single step. rsc.org To distinguish between these, a computational chemist would:
Model Reactants and Products: Optimize the geometries and calculate the energies of the starting materials (morpholine and the nitroaryl halide) and the final product.
Search for Intermediates: Propose the structure of the Meisenheimer complex and perform a geometry optimization to see if it corresponds to a stable minimum on the potential energy surface.
Locate Transition States (TS): Employ specialized algorithms (e.g., Synchronous Transit-Guided Quasi-Newton, STQN) to find the saddle point on the energy surface that connects reactants to intermediates (TS1) and intermediates to products (TS2) in a stepwise mechanism, or reactants directly to products in a concerted mechanism. A true TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scirp.org
This analysis provides a complete, atomistic picture of the reaction mechanism, revealing the precise geometry of the key transition state and confirming the role of any intermediates.
Once the geometries of all stationary points (reactants, intermediates, transition states, and products) are optimized, their electronic energies are calculated. These energies are used to construct an energetic profile, or reaction coordinate diagram, which visually represents the energy changes throughout the transformation.
From this profile, key thermodynamic and kinetic quantities can be determined:
Activation Energy (ΔG‡): The energy difference between the reactants and the highest-energy transition state. This value is directly related to the reaction rate (a lower activation energy means a faster reaction). DFT calculations have become crucial descriptors in models that predict SNAr reaction rates. chemrxiv.org
By comparing the activation energies for different possible pathways (e.g., concerted vs. stepwise, or attack at different positions on the aromatic ring), a theoretical prediction of the reaction's outcome and regioselectivity can be made. scirp.org
| Reaction Species | Role in SNAr Pathway | Calculated Energy (Hypothetical, kcal/mol) | Computational Verification |
|---|---|---|---|
| Reactants | Starting materials (e.g., morpholine + 1-fluoro-3-nitrobenzene) | 0.0 (Reference) | Geometry optimization, all real vibrational frequencies |
| Transition State 1 (TS1) | Energy barrier to form the intermediate | +18.5 | Geometry optimization, one imaginary frequency |
| Meisenheimer Complex | Stable intermediate | +5.2 | Geometry optimization, all real vibrational frequencies |
| Transition State 2 (TS2) | Energy barrier for leaving group departure | +12.8 | Geometry optimization, one imaginary frequency |
| Products | Final materials (e.g., 2-(3-Nitrophenyl)morpholine + HF) | -25.0 | Geometry optimization, all real vibrational frequencies |
Computational Support for Spectroscopic Data Interpretation
Computational methods are invaluable for interpreting experimental spectroscopic data (e.g., NMR, IR, UV-Vis). By calculating spectroscopic properties for a proposed structure, one can directly compare the theoretical spectrum to the experimental one, providing strong evidence for structural assignment. numberanalytics.com
NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic shielding tensors for each atom. These are then converted into chemical shifts (δ), typically by referencing against a standard compound like tetramethylsilane (B1202638) (TMS) calculated at the same level of theory. uncw.edu Furthermore, spin-spin coupling constants (J-couplings) can be computed. For flexible molecules, it is common to perform a conformational search, calculate the NMR properties for each low-energy conformer, and then determine a Boltzmann-weighted average to compare with the single, averaged spectrum observed experimentally at room temperature. github.io Machine learning models are also increasingly used to predict NMR spectra with high accuracy and speed. nih.govfrontiersin.org
Vibrational Spectroscopy (IR & Raman): A frequency calculation in DFT not only identifies stationary points but also yields the vibrational frequencies and intensities of the molecule's normal modes. This produces a theoretical IR or Raman spectrum that can be compared with experimental data to assign specific peaks to the vibrations of functional groups (e.g., N-O stretching of the nitro group, C-O-C stretching of the morpholine ether).
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method used to calculate the electronic excitation energies of a molecule. This allows for the prediction of the wavelength of maximum absorption (λ_max) and can help assign absorption bands to specific electronic transitions, such as π→π* transitions within the nitrophenyl ring.
| Spectroscopic Technique | Computed Parameter | Computational Method | Application |
|---|---|---|---|
| 1H & 13C NMR | Chemical shifts (δ), Coupling constants (J) | DFT (e.g., with GIAO method) | Structural elucidation and conformational analysis. uncw.edu |
| Infrared (IR) & Raman | Vibrational frequencies, intensities | DFT Frequency Calculation | Functional group identification and assignment of spectral peaks. |
| UV-Visible | Excitation energies, oscillator strengths (λ_max) | Time-Dependent DFT (TD-DFT) | Interpretation of electronic transitions and color. |
V. Reactivity, Chemical Transformations, and Mechanistic Insights
Detailed Mechanistic Studies of Key Reactions
The following sections delve into the step-by-step processes of several fundamental reactions relevant to the 2-(3-Nitrophenyl)morpholine scaffold.
Nucleophilic aromatic substitution (S_N_Ar) is a key reaction for modifying electron-deficient aromatic rings. The presence of the nitro group strongly activates the phenyl ring of 2-(3-Nitrophenyl)morpholine for such substitutions.
The classical S_N_Ar mechanism is a two-step addition-elimination process. nih.gov
Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (or at an unsubstituted position activated by the nitro group). This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge of this complex is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the nitro group.
Elimination of Leaving Group: In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored.
While the classical stepwise mechanism is common, particularly for highly electron-deficient substrates, recent experimental and computational studies have shown that many S_N_Ar reactions can also proceed through a single-step, concerted mechanism (cS_N_Ar) . nih.govnih.gov In this pathway, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur simultaneously through a single transition state. researchgate.net Factors such as the nature of the nucleophile, the leaving group, and the solvent can influence whether the reaction follows a stepwise or concerted pathway. nih.gov For 2-(3-Nitrophenyl)morpholine, the strong activation provided by the nitro group makes the formation of a stable Meisenheimer intermediate plausible, favoring the two-step mechanism in many cases.
The reduction of the nitro group is one of the most significant transformations of nitrophenyl compounds, providing a gateway to amino derivatives. This reduction is a six-electron process that can proceed through several intermediates. nih.gov The specific pathway and isolable intermediates depend heavily on the reducing agent and reaction conditions. masterorganicchemistry.com
Two primary mechanistic routes are recognized:
Direct Hydrogenation Pathway: This is a sequential addition of hydrogen. The nitro group (Ar-NO₂) is first reduced to a nitroso derivative (Ar-NO), which is rapidly converted to a hydroxylamine (B1172632) (Ar-NHOH). The hydroxylamine is then further reduced to the final amine (Ar-NH₂). orientjchem.org The intermediates are often highly reactive and not isolated. orientjchem.org This pathway is common in catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum, or Nickel with H₂ gas. masterorganicchemistry.com
Condensation Pathway: This route involves the reaction between intermediates. For instance, the nitroso intermediate (Ar-NO) can react with the hydroxylamine intermediate (Ar-NHOH) to form an azoxy compound (Ar-N(O)=N-Ar). This can be successively reduced to an azo compound (Ar-N=N-Ar), a hydrazo compound (Ar-NH-NH-Ar), and finally cleaved to form two equivalents of the aniline (B41778) product (Ar-NH₂). orientjchem.org
The reduction can also occur via single-electron transfer steps, especially with metal reductants, forming a nitro anion radical as the initial intermediate. nih.gov
| Reducing System | Typical Mechanism/Pathway | Key Intermediates | Final Product |
|---|---|---|---|
| H₂, Pd/C (or Pt, Ni) | Catalytic Hydrogenation (Direct Pathway) | Nitroso, Hydroxylamine | Amine |
| Fe, Sn, or Zn in acid (e.g., HCl) | Metal-Acid Reduction (Electron Transfer) | Nitroso, Hydroxylamine | Amine |
| Hydrazine (N₂H₄·H₂O) with catalyst | Catalytic Transfer Hydrogenation | Nitroso, Hydroxylamine | Amine |
| Sodium Dithionite (Na₂S₂O₄) | Chemical Reduction | Hydroxylamine | Amine |
While 2-(3-Nitrophenyl)morpholine itself is a cyclic structure, it or its derivatives can participate in further cyclization reactions to build more complex polycyclic systems. A relevant example is the Prins cyclization , a powerful method for forming tetrahydropyran (B127337) rings.
The mechanism of the Prins cyclization is initiated by the reaction of an alkene with a protonated aldehyde (or ketone), which generates an oxocarbenium ion. nih.gov
Formation of Oxocarbenium Ion: A Lewis or Brønsted acid catalyst activates a carbonyl compound, making it susceptible to attack.
Cyclization: An alkene functional group, tethered to the molecule, attacks the electrophilic oxocarbenium ion. This ring-closure step typically proceeds through a chair-like transition state to minimize steric interactions. nih.gov
Termination: The resulting cationic intermediate is trapped by a nucleophile (which can be the conjugate base of the acid catalyst or another added nucleophile) to yield the final, neutral tetrahydropyran product. nih.gov
In a derivative of 2-(3-nitrophenyl)morpholine appropriately functionalized with alkene and carbonyl groups, this mechanism could be employed to construct an additional fused or spirocyclic ring system.
Decarboxylative coupling reactions have become a powerful tool for forming carbon-carbon and carbon-heteroatom bonds by using carboxylic acids as stable, readily available starting materials. rsc.org A notable variant is the tandem C-N coupling of carboxylic acids with nitroarenes to produce tertiary amines. nih.govnih.gov
The mechanism for this type of reaction, often catalyzed by transition metals like iron and initiated by light, is believed to proceed through a radical pathway: nih.govnih.gov
Radical Generation: A photocatalyst or a metal complex in an excited state initiates the decarboxylation of the carboxylic acid, generating an alkyl radical and CO₂.
Nitro Group Reduction: Concurrently, the nitroarene is reduced by the catalyst system through a series of single-electron transfer steps, eventually forming a species capable of C-N bond formation.
C-N Bond Formation: The alkyl radical couples with the nitrogen-centered species. Mechanistic studies suggest this critical step may proceed via a bimolecular homolytic substitution (S_H_2) pathway at the nitrogen atom of an intermediate arylamine-metal complex. nih.govnih.gov This process can be repeated with a second molecule of carboxylic acid to form a tertiary amine. nih.gov
The Curtius rearrangement is a versatile reaction that converts a carboxylic acid into a primary amine with the loss of one carbon atom. numberanalytics.com The reaction proceeds via an acyl azide (B81097) intermediate, which rearranges to an isocyanate. wikipedia.orgyoutube.com
The mechanism is as follows:
Acyl Azide Formation: A carboxylic acid derivative (such as an acid chloride or ester) is converted into an acyl azide, typically by reaction with sodium azide.
Rearrangement to Isocyanate: Upon heating, the acyl azide undergoes rearrangement. The thermal reaction is generally accepted to be a concerted process , where the R-group migrates from the carbonyl carbon to the adjacent nitrogen atom simultaneously with the expulsion of nitrogen gas (N₂). wikipedia.org This concerted mechanism avoids the formation of a free acyl nitrene intermediate and ensures the retention of stereochemistry in the migrating R-group. wikipedia.orgnumberanalytics.com Photochemical versions of the reaction may proceed through a stepwise mechanism involving a nitrene intermediate. nih.gov
Trapping of Isocyanate: The resulting isocyanate is an electrophilic intermediate that can be trapped by various nucleophiles. Hydrolysis with water leads to a carbamic acid, which spontaneously decarboxylates to yield a primary amine. youtube.com Reaction with an alcohol yields a stable carbamate. wikipedia.org
For a derivative of 2-(3-Nitrophenyl)morpholine containing a carboxylic acid group on the phenyl ring, this rearrangement would provide a pathway to the corresponding aminophenyl derivative.
Role of Catalyst Systems in Reaction Efficiency and Selectivity
Catalysts are fundamental to controlling the efficiency (rate) and selectivity (product distribution) of many organic reactions involving the 2-(3-Nitrophenyl)morpholine scaffold.
Nitro Group Reduction: In catalytic hydrogenation, heterogeneous catalysts like Pd/C or Raney Ni are crucial. The metal surface serves to activate molecular hydrogen (H₂), facilitating its addition across the N-O bonds of the nitro group. The choice of catalyst and support can influence the selectivity, for instance, by preventing undesired side reactions like dehalogenation in related chloronitrobenzene substrates. mdpi.com Modifying a Pd catalyst with morpholine (B109124) has been shown to act as an immobilized inhibitor for dechlorination, enhancing selectivity. mdpi.com
Decarboxylative Coupling: Transition metal complexes, particularly those of iron or palladium, are essential catalysts for decarboxylative couplings. nih.govnih.gov In the light-induced coupling with nitroarenes, an iron-porphyrin complex, for example, acts as both a photosensitizer and a mediator of the electron transfer and radical coupling steps that are central to the C-N bond formation. nih.gov
Cyclization Reactions: Prins-type cyclizations are typically catalyzed by Brønsted acids (like trifluoroacetic acid) or Lewis acids (like boron trifluoride etherate). nih.gov The catalyst's role is to activate the carbonyl group by coordination to its oxygen atom, thereby generating the highly electrophilic oxocarbenium ion that initiates the key C-C bond-forming cyclization step.
Curtius Rearrangement: While the thermal rearrangement is often uncatalyzed, research has shown that both Lewis acids (e.g., boron trifluoride) and Brønsted acids can catalyze the decomposition of the acyl azide. wikipedia.org The acid coordinates to the carbonyl oxygen, weakening the adjacent bonds and lowering the activation energy for the rearrangement, which can reduce the required reaction temperature and improve the yield of the isocyanate. wikipedia.org
| Reaction Type | Catalyst System Example | Primary Role of Catalyst |
|---|---|---|
| Nitro Group Reduction | Pd/C, H₂ | Activates H₂ and provides a surface for the reaction. |
| Prins Cyclization | Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis acid; activates carbonyl to form oxocarbenium ion. |
| Decarboxylative C-N Coupling | Iron(TPP) Complex, Light | Acts as photocatalyst to initiate radical formation and mediates C-N coupling. |
| Curtius Rearrangement | Boron Trifluoride (BF₃) | Lewis acid; coordinates to carbonyl oxygen to lower rearrangement activation energy. |
Reaction Kinetics and Thermodynamic Considerations
Detailed kinetic and thermodynamic studies specifically for the synthesis of 2-(3-nitrophenyl)morpholine are not extensively reported in the literature. However, insights can be drawn from related systems, particularly from studies on nucleophilic aromatic substitution (SₙAr) reactions involving morpholine and nitro-activated aromatic rings, which are relevant to the formation of N-aryl morpholine analogues.
Reaction Kinetics: The kinetics of SₙAr reactions are highly dependent on the nature of the solvent, the nucleophile (amine), and the substituents on the aromatic ring. researchgate.net For the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various cyclic amines, including morpholine, second-order rate constants were determined. researchgate.net Such reactions typically proceed through a two-step addition-elimination mechanism involving a high-energy Meisenheimer complex intermediate. scranton.edu The formation of this complex is usually the slow, rate-determining step. scranton.edu However, in some cases, particularly with less activated aromatic systems, a concerted SₙAr mechanism, where nucleophile attack and leaving group departure occur simultaneously, has been identified. nih.gov The strong electron-withdrawing nitro group on the phenyl ring of the target compound is expected to significantly influence the reaction kinetics by stabilizing the negative charge that develops in the transition state of a nucleophilic attack on the ring. mdpi.com
Structure-Reactivity Relationships in Nitrophenyl Morpholine Systems
The reactivity of nitrophenyl morpholine systems is profoundly influenced by the electronic properties and position of the nitro group on the aromatic ring. The interplay between the electron-withdrawing nitro group and the morpholine moiety dictates the chemical behavior of the molecule.
The nitro group is a strong deactivating group for electrophilic aromatic substitution due to its powerful electron-withdrawing nature through both inductive and resonance effects. quora.comresearchgate.net This effect dramatically reduces the electron density of the aromatic ring. mdpi.com When the nitro group is in the meta position (position 3), as in the title compound, it deactivates the entire ring, but the deactivation is most pronounced at the ortho and para positions due to resonance effects. quora.com This leaves the meta positions as the least deactivated sites for electrophilic attack. quora.com
Vi. Advanced Applications in Materials Science and Industrial Chemistry
Role as Curing Agents, Stabilizers, and Cross-Linking Agents in Resin Production
While amine compounds, including various morpholine (B109124) derivatives, are widely used as curing agents and accelerators for epoxy resins, there is no specific data documenting the use or performance of 2-(3-Nitrophenyl)morpholine;hydrochloride for this purpose. Its efficacy as a curing agent, stabilizer, or cross-linking agent in the production of resins has not been characterized in the available literature.
Applications as Solvents and Catalysts in Organic Synthesis
No dedicated studies have been found that investigate the properties of this compound as a specialized solvent or as a catalyst in organic synthesis. While the general class of morpholine-containing molecules has been explored in catalysis, the catalytic activity of this specific compound is not documented.
Exploration in Corrosion Inhibition Technologies
Numerous studies confirm that organic compounds containing nitrogen and oxygen heteroatoms, along with aromatic rings, can be effective corrosion inhibitors. researchgate.net This is due to their ability to adsorb onto metal surfaces, forming a protective layer. researchgate.netnih.gov Research on various morpholine derivatives has shown they can act as mixed-type inhibitors for steel in acidic and saline environments. researchgate.netresearchgate.net However, specific electrochemical studies, weight loss measurements, or surface analyses detailing the performance of this compound as a corrosion inhibitor are absent from the current scientific record. Therefore, no performance data, such as inhibition efficiency or adsorption isotherm characteristics, can be provided for this compound.
Surface Chemistry and Interfacial Phenomena
The study of surface chemistry and interfacial phenomena related to this compound has not been a subject of published research. Investigations into its adsorption properties on various substrates, its effect on surface tension, or its role in modifying interfacial characteristics are not available.
Vii. Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes
The synthesis of morpholine (B109124) derivatives has been a subject of extensive study, traditionally relying on methods such as the cyclization of vicinal amino alcohols or reactions involving oxiranes and aziridines. While effective, these methods can sometimes be lengthy and may not be optimal for producing specific, functionalized morpholines like the 2-(3-Nitrophenyl) variant.
Future research will likely focus on developing more direct, efficient, and stereoselective synthetic pathways. Key areas of exploration may include:
Catalytic Asymmetric Synthesis: Developing novel chiral catalysts to enable the enantioselective synthesis of specific stereoisomers of 2-(3-Nitrophenyl)morpholine. This would be crucial for potential pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity.
C-H Activation/Functionalization: Utilizing modern C-H activation strategies to directly introduce the nitrophenyl group onto a pre-formed morpholine ring or to build the morpholine ring onto a functionalized nitrophenyl precursor. This approach could significantly shorten synthetic sequences and improve atom economy.
Multicomponent Reactions (MCRs): Designing one-pot MCRs that combine three or more starting materials to construct the target molecule in a single step. This strategy is highly valued for its efficiency, reduced waste, and ability to rapidly generate libraries of related compounds for screening.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical manufacturing. For the synthesis of 2-(3-Nitrophenyl)morpholine hydrochloride, this shift offers numerous advantages, particularly concerning safety and scalability. The nitration process and the handling of nitrated intermediates can be hazardous in large-scale batch reactors due to the potential for thermal runaway.
Flow chemistry mitigates these risks by using microreactors or millireactors, which provide superior heat and mass transfer. The small reaction volumes at any given moment drastically improve safety. Research has demonstrated the successful continuous production of related compounds, such as 4-(2-fluoro-4-nitrophenyl)morpholine, highlighting the feasibility of this approach. The integration of automated synthesis platforms with flow reactors can further accelerate the optimization of reaction conditions (e.g., temperature, residence time, molar ratios) and facilitate high-throughput screening of synthetic routes.
| Feature | Batch Processing | Flow Chemistry |
| Safety | Higher risk of thermal runaway with exothermic reactions (e.g., nitration). | Enhanced safety due to small reaction volumes and superior heat exchange. |
| Scalability | Scaling up can be complex and require significant process redesign. | Straightforward scalability by running the system for longer periods or using parallel reactors. |
| Efficiency | Can have longer reaction times and more complex workup procedures. | Often achieves higher yields and selectivity with shorter residence times. |
| Process Control | Less precise control over reaction parameters like temperature and mixing. | Precise and immediate control over reaction conditions, leading to better reproducibility. |
| Automation | More challenging to fully automate. | Easily integrated with automated systems for optimization and library synthesis. |
Advanced Computational Modeling for Predictive Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For 2-(3-Nitrophenyl)morpholine hydrochloride, advanced computational modeling can accelerate research by predicting molecular properties and guiding experimental design, thereby saving time and resources.
Emerging research avenues in this area include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity or toxicity of novel derivatives based on their molecular descriptors. nih.govmdpi.com By analyzing a dataset of related nitroaromatic compounds, machine learning algorithms can identify key structural features responsible for a desired effect, guiding the synthesis of more potent and selective analogues. nih.govresearchgate.net
Molecular Docking and Dynamics: These techniques can predict how 2-(3-Nitrophenyl)morpholine and its derivatives might bind to specific biological targets, such as enzymes or receptors. mdpi.commdpi.com Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time, providing insights into the mechanism of action. mdpi.com This is particularly valuable for designing targeted therapeutic agents.
DFT (Density Functional Theory) Calculations: Quantum chemistry methods like DFT can be used to calculate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This information helps in understanding reaction mechanisms and predicting the outcomes of potential synthetic routes.
Expanded Applications in Functional Materials
While much of the focus on morpholine derivatives has been in the pharmaceutical and agrochemical sectors, their unique structural and electronic properties make them promising candidates for applications in materials science. e3s-conferences.orgontosight.ai The presence of the electron-withdrawing nitro group on the phenyl ring, combined with the versatile morpholine scaffold, opens up possibilities for creating novel functional materials. wikipedia.org
Future research could explore:
Polymer Science: Incorporating the 2-(3-Nitrophenyl)morpholine moiety as a monomer or a functional pendant group in polymers. e3s-conferences.org This could lead to materials with tailored properties, such as enhanced thermal stability, specific optical characteristics, or utility as curing agents for resins.
Non-Linear Optics (NLO): Aromatic compounds containing nitro groups are known to exhibit NLO properties due to their charge-transfer characteristics. Investigating the NLO properties of 2-(3-Nitrophenyl)morpholine and its derivatives could lead to their use in optoelectronic devices.
Sensors and Indicators: The nitrophenyl group can act as a chromophore. wikipedia.org It may be possible to develop chemosensors where the binding of an analyte to the morpholine nitrogen or another part of the molecule induces a colorimetric or fluorometric response, leveraging the electronic changes in the nitrophenyl system.
Synergistic Approaches Combining Experimental and Theoretical Studies
The most powerful advancements often arise from the close integration of experimental work and theoretical calculations. A synergistic approach allows researchers to build a comprehensive understanding of a chemical system, where computational models explain experimental observations and experimental results validate and refine theoretical predictions.
For 2-(3-Nitrophenyl)morpholine hydrochloride, this combined strategy would involve:
Synthesis and Characterization: Synthesizing the compound and its derivatives using novel or optimized routes.
Experimental Evaluation: Testing the compounds for specific properties, such as biological activity or material performance.
Computational Analysis: Using molecular docking, QSAR, and other computational tools to model the observed activities and properties. mdpi.com
Iterative Refinement: Using the insights gained from computational models to design the next generation of molecules with improved characteristics, which are then synthesized and tested.
This iterative cycle of design, synthesis, testing, and modeling creates a highly efficient feedback loop that can significantly accelerate the discovery and development of new applications for 2-(3-Nitrophenyl)morpholine hydrochloride, from advanced therapeutics to novel functional materials. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-Nitrophenyl)morpholine hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nickel-catalyzed amination of aryl chlorides, as demonstrated in similar morpholine derivatives. Key steps include:
- Using a nickel(II) chloride ethylene glycol dimethyl ether complex as a catalyst .
- Optimizing solvent choice (e.g., 2-methyltetrahydrofuran for improved solubility and reaction efficiency) .
- Controlling temperature and stoichiometry to minimize byproducts.
- Characterization : Confirm product integrity via NMR (¹H/¹³C) and HPLC to verify purity (>95%) .
Q. How should researchers characterize the solubility and stability of this compound under varying experimental conditions?
- Methodology :
- Solubility Testing : Use polar aprotic solvents (e.g., methanol, chloroform) based on analogous morpholine hydrochlorides, which exhibit slight solubility in these solvents .
- Stability : Assess hygroscopicity by storing samples at 4°C in airtight, desiccated containers to prevent hydrolysis or degradation .
- Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and track changes using TLC or HPLC .
Q. What analytical techniques are critical for confirming structural identity and purity?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR to confirm nitro-phenyl and morpholine ring proton environments .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water mobile phase .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ ion for C₁₀H₁₂ClN₂O₃) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic systems or biological targets?
- Methodology :
- Perform DFT calculations (e.g., Gaussian 16) to map electron density around the nitro group, predicting sites for nucleophilic attack or hydrogen bonding .
- Dock the compound into protein targets (e.g., fungal CYP51 enzymes) using AutoDock Vina to hypothesize antifungal mechanisms, as seen in related morpholine antifungals .
- Validate predictions with kinetic studies (e.g., IC₅₀ assays) .
Q. What strategies resolve contradictions in reported pharmacological activity data across studies?
- Methodology :
- Conduct meta-analyses of existing data, focusing on variables like assay type (e.g., MIC vs. time-kill curves for antifungal activity) .
- Replicate conflicting studies under standardized conditions (e.g., identical cell lines, pH, and incubation times) .
- Use isothermal titration calorimetry (ITC) to quantify binding affinities and rule out assay-specific artifacts .
Q. How can researchers mitigate challenges in handling hygroscopicity during formulation or biological testing?
- Methodology :
- Formulation : Lyophilize the compound with cryoprotectants (e.g., trehalose) to enhance stability in aqueous buffers .
- Handling : Perform experiments in gloveboxes under nitrogen atmosphere to limit moisture exposure .
- Analysis : Pair Karl Fischer titration with TGA to quantify residual water content and correlate it with activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
